N-Methoxy-5,N-dimethyl-nicotinamide

Description

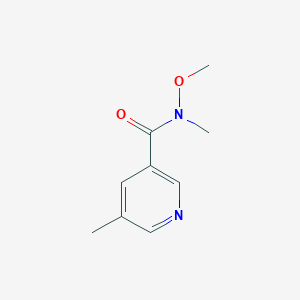

N-Methoxy-5,N-dimethyl-nicotinamide (CAS: 1045855-73-9) is a pyridine derivative with the molecular formula C₉H₁₂N₂O₃ and a molecular weight of 196.20 g/mol . Structurally, it features a nicotinamide backbone substituted with a methoxy group at the 5-position of the pyridine ring and dimethyl and methoxy groups on the amide nitrogen. This compound is primarily utilized in research settings, with applications in chemical synthesis and metabolic studies. Its storage recommendations (sealed, dry, 2–8°C) and safety precautions (e.g., hazard statement H302 for acute toxicity) highlight its stability and handling requirements .

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

N-methoxy-N,5-dimethylpyridine-3-carboxamide |

InChI |

InChI=1S/C9H12N2O2/c1-7-4-8(6-10-5-7)9(12)11(2)13-3/h4-6H,1-3H3 |

InChI Key |

OEBWEBFRSSZAPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1)C(=O)N(C)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1-(4,6-Dimethoxy-pyrimidin-2-yl)-ureido)-N,N-dimethyl-nicotinamide (N3)

- Structure : Shares the N,N-dimethylnicotinamide core but includes a urea-linked 4,6-dimethoxypyrimidinyl group.

- Properties: Generated during nicosulfuron degradation via sulfonylurea bridge hydrolysis .

- Reactivity : Undergoes further hydrolysis to form metabolite N4 (2-(4,6-dimethoxy-pyrimidin-2-yl)-N,N-dimethyl-nicotinamide) .

5-Methoxy-N-phenylnicotinamide (CAS: 1138443-84-1)

- Structure : Substitutes the N,N-dimethyl group with a phenyl group, retaining the 5-methoxy pyridine ring.

- Properties : The phenyl group enhances aromatic stacking interactions but reduces polarity compared to dimethyl substituents.

- Applications : Used in pharmaceutical research, with safety protocols emphasizing laboratory use only (e.g., requiring emergency contact for exposure incidents) .

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

- Structure : Adds a trimethylsilyl (TMS) group at the 4-position of the pyridine ring.

- This contrasts with N-Methoxy-5,N-dimethyl-nicotinamide, which lacks such protective substituents .

N,5-Dimethoxy-N-methylnicotinamide

- Structure : Differs by replacing one N-methyl group with a methoxy substituent.

- Properties: The additional methoxy group may enhance solubility in polar solvents compared to the dimethyl variant.

Comparative Data Table

Key Research Findings

- Degradation Pathways : this compound’s analogs, such as N3 and N4, demonstrate sensitivity to enzymatic hydrolysis (e.g., via P. cucumerina AR1 laccase activity), with degradation rates influenced by glucose concentration .

- Safety Profiles: Unlike N-Nitrosodimethylamine (a carcinogenic nitrosamine requiring OSHA-regulated handling) , this compound exhibits moderate toxicity (H302), necessitating precautions like protective gloves and eye gear .

- Structural Impact on Function : The absence of urea or silyl groups in this compound simplifies its metabolic fate compared to derivatives like N3 or TMS-substituted analogs, favoring applications in straightforward synthetic routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.